Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine
Description
Fundamental Chemical Classification and Nomenclature
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine belongs to the chemical class of secondary amines, specifically categorized as a substituted benzylamine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with its official name designated as N-(2,3,4-trimethoxybenzyl)cyclopentanamine. This nomenclature reflects the compound's structural composition, wherein a cyclopentanamine unit serves as the primary amine backbone, connected via a nitrogen linkage to a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions of the aromatic ring.
The compound's fundamental chemical data establishes its molecular identity within chemical databases and research applications. Table 1 presents the essential chemical identifiers and properties that define this compound's chemical identity.
Table 1: Fundamental Chemical Identifiers for this compound
The structural classification of this compound places it within the broader category of aromatic amines, specifically those containing methoxy substituents that significantly influence the compound's electronic and steric properties. The presence of three methoxy groups in adjacent positions on the benzyl ring creates a unique electronic environment that distinguishes this compound from other benzylamine derivatives. The cyclopentyl substituent on the nitrogen atom contributes additional conformational constraints and lipophilic character to the overall molecular structure.
Historical Context and Discovery Pathway
The development and characterization of this compound emerged within the context of systematic exploration of substituted benzylamine derivatives during the expansion of chemical building block libraries for pharmaceutical and materials research. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in accessible literature, its emergence can be traced to the broader research efforts focused on developing diverse amine-containing scaffolds for medicinal chemistry applications.
The compound's first appearances in chemical databases and commercial catalogs occurred during the early 2000s, coinciding with the period of intensive combinatorial chemistry development and the establishment of comprehensive chemical building block libraries. The systematic exploration of trimethoxybenzyl derivatives gained momentum during this period, driven by recognition of the pharmacologically relevant properties associated with trimethoxylated aromatic systems in various biological contexts.
The compound's development pathway likely followed established synthetic methodologies for creating substituted benzylamines, utilizing reductive amination reactions between appropriate aldehyde precursors and cyclopentylamine. The specific choice of the 2,3,4-trimethoxy substitution pattern reflects strategic considerations regarding electronic effects and potential biological activity, as this particular arrangement of methoxy groups has been associated with favorable pharmacokinetic properties in related compound series.
Position in Contemporary Chemical Research
This compound occupies a distinctive position within contemporary chemical research as a specialized building block for synthetic organic chemistry and medicinal chemistry applications. The compound's availability through multiple commercial suppliers indicates its established role in research settings, where it serves as both an intermediate for further synthetic elaboration and as a standalone research tool for structure-activity relationship investigations.
Contemporary research applications of this compound encompass several key areas of chemical investigation. The compound's structural features make it particularly valuable for studies examining the effects of methoxy substitution patterns on molecular properties and biological activity. Research groups have utilized this compound and related derivatives in systematic studies aimed at understanding how the positioning and number of methoxy substituents influence molecular behavior in various chemical and biological contexts.
The compound's role in contemporary synthetic chemistry extends beyond its use as a simple building block. Its incorporation into more complex molecular architectures has been documented in research focused on developing novel therapeutic agents and functional materials. The combination of the cyclopentyl ring system with the trimethoxybenzyl moiety provides a unique structural platform that researchers have exploited for creating molecules with specific conformational and electronic properties.
Current research trends involving this compound reflect broader movements within chemical research toward developing more sophisticated understanding of structure-property relationships in organic molecules. The compound's well-defined structure and commercial availability make it an attractive choice for researchers seeking to establish clear correlations between molecular structure and observed properties or activities.
Significance in Structure-Activity Relationship Studies
The significance of this compound in structure-activity relationship studies stems from its well-defined structural features that allow systematic investigation of how specific molecular components contribute to overall compound behavior. The compound's design incorporates several key structural elements that make it particularly valuable for comparative studies: the cyclopentyl ring provides conformational rigidity and defined lipophilic character, while the trimethoxybenzyl moiety contributes specific electronic properties and hydrogen bonding capabilities.
Structure-activity relationship studies utilizing this compound have focused on understanding how the specific arrangement of methoxy groups influences molecular properties. The 2,3,4-trimethoxy substitution pattern creates a unique electronic environment that differs significantly from other common methoxy arrangements, such as 3,4,5-trimethoxy or 2,4,6-trimethoxy patterns. These differences provide researchers with opportunities to isolate the effects of methoxy positioning on compound behavior.
The compound's utility in structure-activity relationship investigations is enhanced by the availability of closely related analogs with different substitution patterns. Comparative studies examining this compound alongside compounds such as Cyclopentyl-(3,4-dimethoxy-benzyl)-amine allow researchers to systematically evaluate the contribution of individual methoxy groups to overall molecular properties. These comparative approaches have proven valuable for developing predictive models of compound behavior based on structural features.
Quantitative structure-activity relationship studies have incorporated this compound into broader analyses of aliphatic amine toxicity and environmental behavior. The Environmental Protection Agency has included related compounds in systematic analyses aimed at developing predictive models for estimating the environmental and biological effects of amine-containing chemicals. These studies utilize the compound's well-characterized structure to establish correlations between molecular descriptors and observed activities, contributing to broader understanding of how structural features influence compound behavior in biological and environmental systems.
The compound's role in structure-activity relationship studies extends to its use in validating computational models for predicting molecular properties. Its well-defined structure and documented properties make it suitable for benchmarking theoretical approaches to calculating molecular descriptors and predicting compound behavior. Research groups have utilized this compound as part of training sets for developing machine learning models aimed at predicting molecular properties based on structural information.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFRXDPSYHVMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354514 | |
| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418788-93-9 | |
| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of cyclopentylamine with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl amine moiety can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.
Reduction: Formation of cyclopentyl-(2,3,4-trimethoxy-benzyl)amine derivatives with reduced amine groups.
Substitution: Formation of various substituted benzyl amines depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : A benzylamine backbone with 2,3,4-trimethoxy substitutions on the aromatic ring.
- Amine Substituent : A cyclopentyl group, which may enhance lipophilicity and influence steric interactions in biological systems.
- Molecular Formula: Based on analogs (e.g., CAS 436086-80-5), the molecular formula is likely C₁₇H₂₅NO₃ (exact mass requires confirmation).
Comparison with Structural Analogs
The 2,3,4-trimethoxybenzylamine scaffold is a common motif in medicinal chemistry. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, molecular properties, and reported biological activities.
Structural and Molecular Comparisons
Biological Activity
Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is a compound of significant interest in pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopentyl group attached to a benzyl moiety that is further substituted with three methoxy groups at the 2, 3, and 4 positions. Its molecular formula is , with a molecular weight of approximately 265.35 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity significantly.
Pharmacological Potential
Studies indicate that this compound exhibits a range of biological activities that may include:
- Anticancer Activity : Preliminary investigations suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of related benzylamines have demonstrated inhibition of tumor cell proliferation in vitro .
- Neuroprotective Effects : Similar compounds have been associated with neuroprotective activities, potentially making this compound a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Properties : Compounds in this class have exhibited anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory disorders .
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors or enzymes involved in cellular signaling pathways. Techniques such as surface plasmon resonance and radiolabeled binding assays are often employed to assess binding affinities.
- Inhibition of Enzymatic Activity : Some studies have highlighted the potential for this compound to inhibit key enzymes involved in cancer progression and inflammation. For example, related compounds have shown inhibitory potency against histone deacetylases (HDACs) and cyclooxygenases (COX-1 and COX-2) .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| Benzyl-(2,3,4-trimethoxy-benzyl)-amine | Benzene ring with three methoxy groups | Anticancer and anti-inflammatory |
| Cyclopentyl-(3,4,5-trimethoxy-benzyl)-amine | Methoxy substitutions at different positions | Neuroprotective effects |
| Cyclohexyl-(2,3-dimethoxy-benzyl)-amine | Cyclohexane instead of cyclopentane | Varies; less potent than cyclopentyl derivatives |
This table highlights the unique characteristics and potential activities associated with this compound compared to other related compounds .
In Vitro Studies
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For example:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant growth inhibition in human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma), with IC50 values indicating effective concentration levels for therapeutic potential .
In Vivo Studies
While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profiles. Initial animal studies are essential for understanding the pharmacokinetics and potential therapeutic windows for this compound.
Q & A
Q. What are the recommended synthetic routes for Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, and how can purity be optimized?
The compound can be synthesized via reductive amination between 2,3,4-trimethoxybenzaldehyde and cyclopentylamine, using sodium borohydride or cyanoborohydride as reducing agents. Critical parameters include reaction temperature (40–60°C) and solvent selection (e.g., methanol or DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitoring by TLC or HPLC is essential to resolve byproducts like unreacted aldehyde or dimerized intermediates .
Q. How is the structural integrity of this compound validated in synthetic batches?
Characterization relies on:
- NMR : H and C NMR to confirm methoxy group positions (δ 3.7–3.9 ppm for OCH) and cyclopentyl CH signals (δ 1.5–2.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 320.2 (calculated for CHNO) .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for structurally similar Hsp90 inhibitors .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens include:
- Receptor Binding Assays : Test affinity for adrenergic or serotonin receptors due to structural similarity to trimethoxybenzyl-containing antagonists (e.g., IC values against GPCRs) .
- Antioxidant Activity : DPPH radical scavenging assays to assess methoxy group contributions to redox modulation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify apoptotic or anti-proliferative effects .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity?
Comparative studies show that 2,3,4-trimethoxy substitution enhances lipid solubility and membrane permeability versus 3,4,5-trimethoxy analogs. For example, 2,3,4-trimethoxy derivatives exhibit 2-fold higher IC values in P450 inhibition assays compared to 3,4,5-substituted analogs due to steric hindrance at enzyme active sites . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 1A1 .
Q. How can contradictory data on receptor antagonism be resolved?
Discrepancies in pharmacological profiles (e.g., partial vs. full antagonism) may arise from assay conditions. Standardize protocols:
- Use isolated tissue models (e.g., guinea pig ileum) to measure contractile responses .
- Control for pH (7.4) and temperature (37°C) to stabilize receptor conformations.
- Validate results with competitive binding assays using H-labeled ligands (e.g., H-prazosin for α-adrenoceptors) .
Q. What in vivo models are appropriate for studying this compound’s antiarrhythmic potential?
Rodent models (rats or mice) with induced ventricular fibrillation via coronary ligation or electrical pacing are optimal. Dose-response studies (0.1–10 mg/kg IV) should monitor ECG parameters (QT interval, heart rate). ALM-802, a related bis-amine derivative, reduced arrhythmia incidence by 70% in similar models, suggesting comparable experimental frameworks .
Q. How can metabolic stability and pharmacokinetics be assessed methodologically?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t) and identify metabolites via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound).
- Pharmacokinetic Profiling : Administer IV/oral doses in rodents, collect plasma at intervals (0–24h), and quantify via HPLC-UV .
Key Considerations for Experimental Design
- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity in cell-based assays.
- Positive Controls : Include known antagonists (e.g., prazosin) or antioxidants (e.g., Trolox) for assay validation.
- Statistical Power : Minimum n=6 per group for in vivo studies to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
